5-(4-Methoxyphenyl)-3-(piperidin-1-ylmethyl)-1,3,4-oxadiazole-2-thione
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Overview
Description
5-(4-Methoxyphenyl)-3-(piperidin-1-ylmethyl)-1,3,4-oxadiazole-2-thione is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. The compound features a 1,3,4-oxadiazole ring, which is known for its stability and biological activity. The presence of a methoxyphenyl group and a piperidinylmethyl group further enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-3-(piperidin-1-ylmethyl)-1,3,4-oxadiazole-2-thione typically involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base. The reaction conditions often include:
Reagents: Hydrazides, carbon disulfide, base (e.g., potassium hydroxide)
Solvents: Ethanol or other suitable organic solvents
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include:
Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency
Purification techniques: Such as recrystallization or chromatography to achieve the desired purity
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-3-(piperidin-1-ylmethyl)-1,3,4-oxadiazole-2-thione can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones
Reduction: Reduction of the oxadiazole ring
Substitution: Nucleophilic substitution reactions at the methoxyphenyl group
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Substitution: Reagents like halogens or nucleophiles under basic or acidic conditions
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Reduced oxadiazole derivatives
Substitution: Substituted methoxyphenyl derivatives
Scientific Research Applications
5-(4-Methoxyphenyl)-3-(piperidin-1-ylmethyl)-1,3,4-oxadiazole-2-thione has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial, antifungal, or anticancer agent
Biological Studies: Investigation of its interaction with biological targets such as enzymes or receptors
Industrial Applications: Use as an intermediate in the synthesis of other biologically active compounds
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-3-(piperidin-1-ylmethyl)-1,3,4-oxadiazole-2-thione involves its interaction with specific molecular targets. The compound may inhibit enzyme activity or bind to receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-1,3,4-oxadiazole-2-thione
- 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thione
- 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thione
Uniqueness
5-(4-Methoxyphenyl)-3-(piperidin-1-ylmethyl)-1,3,4-oxadiazole-2-thione is unique due to the presence of both the methoxyphenyl and piperidinylmethyl groups. These groups enhance its chemical stability and potential biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-3-(piperidin-1-ylmethyl)-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-19-13-7-5-12(6-8-13)14-16-18(15(21)20-14)11-17-9-3-2-4-10-17/h5-8H,2-4,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XINHKGNHCGZRLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=S)O2)CN3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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